![molecular formula C16H22O4 B5558341 5-(2-adamantyl)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B5558341.png)
5-(2-adamantyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
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Overview
Description
Synthesis Analysis
The synthesis of 5-(2-adamantyl)-2,2-dimethyl-1,3-dioxane-4,6-dione and related compounds often involves the condensation reactions of isopropylidene malonate with aromatic aldehydes, employing catalysts in aqueous or ethanol media for efficiency and environmental friendliness (Jin et al., 2006). These procedures highlight the versatility of dioxane-dione derivatives in organic synthesis, providing a platform for further functionalization and structural diversification.
Molecular Structure Analysis
The molecular structure of 5-(2-adamantyl)-2,2-dimethyl-1,3-dioxane-4,6-dione derivatives is characterized by the presence of the dioxane ring, which adopts various conformations such as boat or sofa, influenced by the substituents attached to the dioxane ring. Crystallographic studies reveal that these molecules often exhibit non-crystallographic mirror symmetry and are stabilized by weak intermolecular interactions, including hydrogen bonds and van der Waals forces, contributing to their supramolecular assembly (Zeng, 2010; Zeng, 2014).
Chemical Reactions and Properties
Dioxane-dione derivatives participate in a variety of chemical reactions, including Knoevenagel condensation, which leads to the synthesis of novel compounds with potential biological activities. These reactions are facilitated by the electrophilic nature of the dioxane-dione core, which readily undergoes nucleophilic addition. The reactivity can be further tuned by substituting different groups at the adamantyl and dioxane positions, opening avenues for the synthesis of compounds with tailored properties (Mukhomodyarova & Ibragimova, 2023).
Scientific Research Applications
Self-Catalyzed Knoevenagel Condensation
A study by Kumar, Prabhu, and Bhuvanesh (2014) investigated the self-catalyzed Knoevenagel condensation, spectral characterization, and DPPH radical scavenging activity of 5-arylidene-2,2-dimethyl-1,3-dioxane-4,6-diones. These compounds demonstrated significant cytotoxicity against A431 cancer cell lines, indicating potential applications in cancer research (G. S. S. Kumar, A. Prabhu, & N. Bhuvanesh, 2014).
Corrosion Inhibition
Research by Chafiq et al. (2020) explored the inhibition properties of spirocyclopropane derivatives, including 5-arylidene-2,2-dimethyl-1,3-dioxane-4,6-diones, for mild steel corrosion in acidic solutions. These compounds were effective inhibitors, and their adsorption on mild steel was associated with physical and chemical processes (M. Chafiq et al., 2020).
Crystal and Molecular Structures
The crystal and molecular structures of certain 5-R derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione were determined by X-ray diffraction in a study by Coppernolle et al. (2010). This research provides valuable insights into the structural properties of these compounds (A. V. Coppernolle et al., 2010).
Synthesis in Aqueous Media
Jin et al. (2006) developed a quick and efficient procedure for synthesizing 5-arylmethylene-2,2-dimethyl-1,3-dioxane4,6-diones in water. This method is environmentally friendly and offers advantages like neutral conditions and high yields (Tongshou Jin et al., 2006).
Mechanism of Action
Future Directions
The future of adamantane chemistry lies in the development of novel methods for their preparation, and to the polymerization reactions . Furthermore, the potential of quantum-chemical calculations for investigating the electronic structure of adamantane derivatives and for elucidating the mechanisms for their chemical and catalytic transformations is being appraised .
properties
IUPAC Name |
5-(2-adamantyl)-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-16(2)19-14(17)13(15(18)20-16)12-10-4-8-3-9(6-10)7-11(12)5-8/h8-13H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKFHBVVDQAZPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)C2C3CC4CC(C3)CC2C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Adamantyl)-2,2-dimethyl-1,3-dioxane-4,6-dione |
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